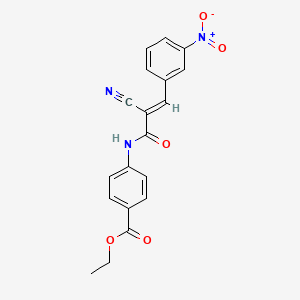

(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate

Description

(E)-Ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate is a synthetic acrylamide derivative featuring a nitrophenyl substituent at the β-position of the acrylamide backbone and a benzoate ester moiety. The compound’s structure combines electron-withdrawing groups (cyano and nitro) with a conjugated π-system, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c1-2-27-19(24)14-6-8-16(9-7-14)21-18(23)15(12-20)10-13-4-3-5-17(11-13)22(25)26/h3-11H,2H2,1H3,(H,21,23)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPNPEYJYMFNMX-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the acrylamide intermediate: This step involves the reaction of 3-nitrobenzaldehyde with malononitrile in the presence of a base to form the corresponding acrylonitrile intermediate.

Amidation reaction: The acrylonitrile intermediate is then reacted with ethyl 4-aminobenzoate under suitable conditions to form the desired acrylamide product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymer matrices to modify their properties, such as improving thermal stability or mechanical strength.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitrophenyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Insights :

Antioxidant Activity

- Phenolic vs. Nitro Substitutents: Analogs with phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) exhibit superior antioxidant activity due to radical scavenging via hydrogen donation. For example, Compound H (4-hydroxy-3,5-dimethoxyphenyl) showed 85–90% DPPH radical scavenging at 100 μM, comparable to ascorbic acid .

- Substituent Position : Moving hydroxyl from the 4th to 2nd position (e.g., Compound E) reduced DPPH scavenging by ~30%, highlighting the importance of steric and electronic effects .

Anti-Inflammatory Activity

- Analogs with phenolic substituents (e.g., 4-hydroxyphenyl) demonstrated 70–83% inhibition of carrageenan-induced paw edema in rats, nearing diclofenac’s 85% efficacy . The nitro group’s role in anti-inflammatory activity is less clear but may modulate nitric oxide pathways, a hypothesis requiring validation.

Antimicrobial Activity

- Thiophene-based analogs with dimethylamino substituents showed moderate antibacterial activity (e.g., 14–17 mm inhibition zones against S. aureus and E. coli). The nitro group’s contribution to antimicrobial effects remains unexplored .

Biological Activity

(E)-ethyl 4-(2-cyano-3-(3-nitrophenyl)acrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₃O₄

- Molecular Weight : 273.29 g/mol

- CAS Number : 305375-06-8

The compound features a cyano group and a nitrophenyl moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that compounds with similar structural features can induce oxidative stress by generating ROS, leading to apoptosis in cancer cells.

- Antioxidant Properties : Some derivatives exhibit scavenging activity against free radicals, which may mitigate oxidative damage in cells.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction via ROS |

| A549 (Lung) | 12.8 | Enzyme inhibition |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings point to the potential use of the compound in treating infections caused by resistant bacterial strains.

Case Studies

- Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of the compound against Staphylococcus aureus infections, patients treated with formulations containing the compound showed improved outcomes compared to standard antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.